molecular formula C21H20FN5O3S B2395563 N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide CAS No. 1020976-04-8

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2395563
CAS No.: 1020976-04-8
M. Wt: 441.48
InChI Key: UXHMXSXNWNVHJR-UHFFFAOYSA-N
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Description

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C21H20FN5O3S and its molecular weight is 441.48. The purity is usually 95%.
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Biological Activity

N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a complex organic compound that has been studied for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. The unique structure of this compound, which includes a triazolopyridazine core and a sulfonamide moiety, positions it as a candidate for various pharmacological applications.

Chemical Structure

The molecular formula of the compound is C13H12FN5O2S, and its IUPAC name is 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine. The structural representation can be summarized as follows:

ComponentDescription
Core Structure Triazolopyridazine
Fluorophenyl Group Enhances hydrophobic interactions
Sulfonamide Moiety Potential for biological activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to its anti-inflammatory effects.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance:

  • A series of pyrazole derivatives showed IC50 values ranging from 35.7 to 75.2 µmol/kg against COX-II inhibition, indicating potential efficacy in managing inflammation .

Anticancer Activity

The anticancer potential of similar compounds has also been explored:

  • Compounds derived from triazolopyridazine cores displayed notable cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 of 0.067 µM against Aurora-A kinase .

Case Studies

  • Case Study on COX-II Inhibition
    • A study evaluated several triazole-linked compounds and found that modifications in the structure significantly affected their COX-II inhibitory activity. The most potent compound had an IC50 value significantly lower than that of traditional NSAIDs .
  • Case Study on Antitumor Activity
    • Another investigation focused on the synthesis of triazole derivatives which exhibited promising antitumor activities against A549 lung cancer cells with IC50 values as low as 0.30 nM . This suggests that similar compounds may also have effective anticancer properties.

Summary of Biological Activities

Activity TypeCompound StructureIC50 Value (µM)Reference
COX-II InhibitionPyrazole derivatives0.011
Antitumor ActivityTriazolo derivatives0.067
General Anti-inflammatorySulfonamide derivatives35.7 - 75.2

Properties

IUPAC Name

N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-18-8-6-17(7-9-18)21-25-24-19-10-11-20(26-27(19)21)30-14-13-23-31(28,29)15-12-16-4-2-1-3-5-16/h1-11,23H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHMXSXNWNVHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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